Anticancer agent 186
Description
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Properties
Molecular Formula |
C23H25F2N3O3S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-ethylsulfonylphenyl]-6-(trideuteriomethyl)-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C23H25F2N3O3S/c1-3-32(30,31)15-4-5-19(28-10-7-22(8-11-28)14-23(22,24)25)17(12-15)18-13-27(2)21(29)20-16(18)6-9-26-20/h4-6,9,12-13,26H,3,7-8,10-11,14H2,1-2H3/i2D3 |
InChI Key |
XXTSDIXDSJQECI-BMSJAHLVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Venetoclax (ABT-199)
As "Anticancer agent 186" does not correspond to a known compound in publicly available scientific literature, this guide will focus on a representative, well-documented anticancer agent, Venetoclax (B612062) (ABT-199) , to illustrate the requested format and content. Venetoclax is a potent and selective BCL-2 inhibitor, and its discovery and synthesis are well-characterized, providing a solid foundation for this technical guide.
This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor. It is intended for researchers, scientists, and drug development professionals.
Introduction
Cancer is characterized by uncontrolled cell growth and the evasion of apoptosis (programmed cell death). The BCL-2 family of proteins are key regulators of apoptosis. Overexpression of the anti-apoptotic protein BCL-2 is a hallmark of several hematologic malignancies, including chronic lymphocytic leukemia (CLL), where it allows cancer cells to survive. Venetoclax was developed to selectively inhibit BCL-2, thereby restoring the normal process of apoptosis in cancer cells.
Discovery and Optimization
The discovery of Venetoclax was a multi-year effort that began with the identification of a lead compound, ABT-737, which bound to multiple BCL-2 family proteins. Through a process of structure-based drug design and medicinal chemistry optimization, researchers aimed to create a more selective and orally bioavailable compound. This led to the development of ABT-263 (Navitoclax), which still had off-target effects due to its inhibition of BCL-xL, causing dose-limiting thrombocytopenia. Further refinement to increase BCL-2 selectivity and reduce BCL-xL affinity resulted in the creation of Venetoclax (ABT-199).
Quantitative Data
| Protein | Binding Affinity (Ki) |
| BCL-2 | < 0.010 nM[1][2] |
| BCL-xL | > 4400 nM |
| BCL-w | > 4400 nM |
| MCL-1 | > 4400 nM |
This table demonstrates the high selectivity of Venetoclax for BCL-2 over other anti-apoptotic BCL-2 family proteins.
| Cell Line | Disease Type | IC50 (nM) |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60[3] |
| ML-2 | Acute Myeloid Leukemia | 100[3] |
| MOLM-13 | Acute Myeloid Leukemia | 200[3] |
| OCI-AML3 | Acute Myeloid Leukemia | 600[3] |
| HL-60 | Acute Myeloid Leukemia | 1600[3] |
| MOLM-16 | Acute Myeloid Leukemia | > 10,000[3] |
| PL-21 | Acute Myeloid Leukemia | > 10,000[3] |
IC50 values represent the concentration of Venetoclax required to inhibit cell growth by 50%.
| Clinical Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| MURANO | Venetoclax + Rituximab | Relapsed/Refractory CLL | 92.3% | 26.8% |
| CLL14 | Venetoclax + Obinutuzumab | Previously Untreated CLL with Coexisting Conditions | 84.7% | 49.5% |
| Phase 1/2 | Venetoclax Monotherapy | Relapsed/Refractory CLL | 79% | 20% |
Data from pivotal clinical trials demonstrating the high efficacy of Venetoclax-based therapies in CLL patients.
Synthesis of Venetoclax
The chemical synthesis of Venetoclax is a multi-step process. A detailed retrosynthetic analysis and the full synthetic route are outlined in various publications. Below is a high-level overview of a common synthetic approach.
Key Starting Materials:
-
4,4-dimethylcyclohexan-1-one
-
2-fluoro-5-nitroaniline
-
(R)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid
General Synthetic Steps:
-
Synthesis of the Core Amine: This involves the construction of the central bicyclic core of the molecule, often through a series of cyclization and functional group manipulation steps starting from 4,4-dimethylcyclohexan-1-one.
-
Synthesis of the Chlorophenyl Moiety: Preparation of the 4-chlorophenyl containing fragment.
-
Coupling and Final Assembly: The core amine and the chlorophenyl moiety are coupled, followed by the addition of the final side chains and deprotection steps to yield Venetoclax.
A detailed, step-by-step synthetic protocol with reaction conditions, reagents, and purification methods is beyond the scope of this summary but can be found in the cited literature.
Experimental Protocols
-
Cell Seeding: Seed hematological malignancy cell lines (e.g., OCI-AML3, MOLM-13) in 96-well plates at a density of 2 x 104 viable cells per well.
-
Compound Treatment: Treat cells with a serial dilution of Venetoclax (e.g., ranging from 0.1 to 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Stop the reaction by adding 100 µL of 0.1N HCl in isopropanol (B130326) to solubilize the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values by non-linear regression analysis of the dose-response curves.[4]
-
Cell Lysis: Lyse untreated AML cells with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL-2, BCL-xL, MCL-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.[5]
Visualizations
References
- 1. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and protein profiling suggest venetoclax (ABT-199) as optimal partner with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Anticancer Agent 186: A Technical Overview
Disclaimer: Extensive searches of scientific literature and databases did not yield specific information on a compound designated "Anticancer agent 186." This suggests that "this compound" may be a proprietary code name not yet disclosed in public literature, a misnomer, or a hypothetical substance.
To fulfill the user's request for a detailed technical guide, this document presents a template for the in vitro cytotoxicity profile of a hypothetical compound, designated here as "Anticancer Agent X." The data and signaling pathways are illustrative and intended to serve as a framework for presenting such information for a novel anticancer agent.
Introduction to Anticancer Agent X
Anticancer Agent X is a novel synthetic small molecule designed to target key pathways in cancer cell proliferation and survival. Preclinical evidence suggests that its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. By blocking this pathway, Anticancer Agent X is hypothesized to induce cell cycle arrest and apoptosis in malignant cells. This document summarizes the in vitro cytotoxic activity of Anticancer Agent X against a panel of human cancer cell lines and provides detailed protocols for the key assays used in this evaluation.
Quantitative Summary of In Vitro Cytotoxicity
The cytotoxic effects of Anticancer Agent X were evaluated across a range of human cancer cell lines originating from different tissues. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 48-hour treatment period.
Table 1: IC50 Values of Anticancer Agent X in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HepG2 | Liver Carcinoma | 8.1 |
| HCT116 | Colon Carcinoma | 6.5 |
| U-87 MG | Glioblastoma | 15.3 |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Anticancer Agent X
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
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96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Anticancer Agent X in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis (programmed cell death) induced by Anticancer Agent X using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human cancer cell lines
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Anticancer Agent X
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Annexin V-FITC Apoptosis Detection Kit
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Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with Anticancer Agent X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Anticancer Agent X
The following diagram illustrates the hypothesized mechanism of action of Anticancer Agent X, targeting the PI3K/Akt signaling pathway.
Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the general workflow for evaluating the in vitro cytotoxicity of a novel anticancer agent.
Caption: General Workflow for In Vitro Cytotoxicity Assessment.
Summary and Future Directions
The hypothetical Anticancer Agent X demonstrates significant cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. The proposed mechanism of action, inhibition of the PI3K/Akt pathway, provides a strong rationale for its anticancer effects.
Future in vitro studies should aim to:
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Elucidate the precise molecular interactions between Anticancer Agent X and its target.
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Investigate the effects on cell cycle progression.
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Explore potential synergistic effects with other established chemotherapeutic agents.
These findings, while illustrative, provide a comprehensive framework for the preclinical evaluation of a novel anticancer compound. Further in vivo studies would be the next logical step to validate these in vitro findings.
References
Unmasking the Potential: A Technical Guide to the Target Identification and Validation of Anticancer Agent TAK-186
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of TAK-186 (also known as MVC-101), a pioneering, conditionally active T-cell engager developed on the COBRA™ (Conditional Bispecific Redirected Activation) platform. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of immunotherapies for solid tumors.
Introduction to TAK-186: A Conditionally Active T-Cell Engager
TAK-186 is a bispecific, protein-based immunotherapy designed to address the challenge of on-target, off-tumor toxicity often associated with T-cell engagers in solid tumors.[1] It operates as a prodrug that is preferentially activated within the tumor microenvironment (TME).[2][3] This conditional activation is achieved through the cleavage of a protease-sensitive linker by enzymes that are abundant in the TME, such as matrix metalloproteinases (MMPs).[4][5]
Once activated, TAK-186 engages two key targets: the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 epsilon (CD3ε) subunit of the T-cell receptor complex on T-cells.[2] This dual engagement forms a cytotoxic synapse, redirecting the patient's own T-cells to identify and eliminate EGFR-expressing cancer cells.[6] The innovative design of TAK-186, which includes a human serum albumin (HSA) binding domain for half-life extension in its prodrug form, aims to create a wider therapeutic window by maximizing anti-tumor efficacy while minimizing systemic side effects.[5]
Target Identification and Rationale
The selection of EGFR and CD3 as the targets for TAK-186 is based on a strong scientific rationale for the treatment of a broad range of solid tumors.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated tumor-associated antigen. It is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is overexpressed in a variety of solid tumors, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[2] This overexpression makes it an attractive target for cancer therapies. TAK-186 is designed to be a universal solution for patients with EGFR-expressing solid tumors.[7]
-
CD3 Epsilon (CD3ε): CD3 is a transmembrane protein complex exclusively expressed on T-cells and is a critical component of the T-cell receptor (TCR).[2] Engaging CD3ε is a proven strategy for activating T-cells and initiating their cytotoxic functions. By targeting CD3, TAK-186 harnesses the potent killing capacity of the host's immune system.
The COBRA™ platform's key innovation is its ability to overcome the limitations of targeting antigens like EGFR that are also expressed on healthy tissues.[2][3] The conditional activation within the protease-rich TME is designed to ensure that the potent T-cell-mediated cytotoxicity is localized to the tumor, thereby sparing normal tissues.[8]
Target Validation: Preclinical Evidence
The validation of EGFR and CD3 as the targets for TAK-186 has been demonstrated through a series of in vitro and in vivo preclinical studies. These studies have confirmed the mechanism of action and the anti-tumor efficacy of TAK-186.
In Vitro Validation
In vitro studies have been crucial in demonstrating the protease-dependent activation and potent T-cell-mediated killing of EGFR-expressing cell lines by TAK-186.
3.1.1. T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays
TDCC assays have shown that the activated form of TAK-186 (pre-cleaved TAK-186 or pcTAK-186) is highly potent in inducing the killing of various EGFR-expressing human tumor cell lines when co-cultured with human T-cells.[9][10] The potency was significantly higher compared to the inactive prodrug form.[9]
| Cell Line | Tumor Type | EC50 of pcTAK-186 (pM) |
| LoVo | Colorectal Cancer | 0.37 |
| HT29 | Colorectal Cancer | 0.54 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.07 |
Table 1: In Vitro Cytotoxicity of Activated TAK-186 (pcTAK-186) in EGFR-Expressing Tumor Cell Lines. Data shows the high potency of activated TAK-186 in inducing T-cell-mediated killing of cancer cells.[9]
3.1.2. Cytokine Release Assays
A critical aspect of T-cell engager safety is the potential for cytokine release syndrome (CRS). In vitro cytokine release assays have been performed to assess the levels of pro-inflammatory cytokines upon co-culture of T-cells, tumor cells, and TAK-186. These assays are essential for predicting the potential for CRS in clinical settings. While specific quantitative data from these assays for TAK-186 is not publicly available, the preclinical development of TAK-186 included these assessments to ensure a favorable safety profile before advancing to clinical trials.[10]
In Vivo Validation
In vivo studies using xenograft models have provided compelling evidence for the anti-tumor activity of TAK-186.
3.2.1. Human Tumor Xenograft Models
The efficacy of TAK-186 has been evaluated in immunodeficient mice bearing established human tumor xenografts and adoptively transferred with human T-cells.[10][11] These studies demonstrated that TAK-186 can induce regression of established EGFR-expressing tumors in a dose-dependent and target-density-dependent manner.[11] Tumor regression was observed at doses as low as ≥4 µg/kg.[11]
| Tumor Model | Tumor Type | TAK-186 Dose (µg/kg) | Outcome |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 4 | Tumor Regression |
| HT29 | Colorectal Cancer | 20 | Tumor Growth Inhibition |
| LoVo | Colorectal Cancer | 100 | Tumor Regression |
Table 2: In Vivo Efficacy of TAK-186 in Human Tumor Xenograft Models. [11]
Pharmacokinetic studies in these models have also confirmed that the TAK-186 prodrug is stable in circulation, while the activated form is cleared rapidly, further supporting the designed safety mechanism.[6][11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the validation of TAK-186.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of TAK-186 in mediating T-cell killing of EGFR-expressing target tumor cells.
Methodology:
-
Cell Culture: EGFR-expressing human tumor cell lines (e.g., LoVo, HT29, SCC25) and human T-cells (isolated from healthy donors) are cultured in appropriate media.[9][10]
-
Assay Setup: Target tumor cells are seeded in 96-well plates.
-
Effector Cells and Drug Addition: Human T-cells (effector cells) are added to the wells at a specified effector-to-target (E:T) ratio. Serial dilutions of TAK-186 (prodrug) and pcTAK-186 (activated form) are added to the co-culture.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement: Cell viability is assessed using a method such as a luciferase-based assay (for engineered tumor cells expressing luciferase) or by flow cytometry to quantify the remaining live target cells.
-
Data Analysis: The percentage of specific cytotoxicity is calculated for each drug concentration. EC50 values are determined by plotting the dose-response curves.
Cytokine Release Assay
Objective: To measure the release of pro-inflammatory cytokines from T-cells upon engagement by TAK-186.
Methodology:
-
Assay Setup: The assay is set up similarly to the TDCC assay, with co-cultures of target cells, T-cells, and TAK-186.
-
Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Cytokine concentrations are plotted against the drug concentration to assess the dose-dependent induction of cytokine release.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of TAK-186.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 cells) are implanted subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Human T-Cell Engraftment: Once tumors are established, human T-cells (e.g., 2.5 x 10^6 cells) are adoptively transferred into the mice, typically via intravenous injection.[11]
-
Drug Administration: TAK-186 is administered to the mice (e.g., intravenously) at various dose levels and schedules (e.g., every 3 days for a total of 7 doses).[11] A control group receives a non-cleavable version of the molecule or vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Tumor growth inhibition (TGI) or tumor regression is calculated to determine the efficacy of the treatment.
Visualizing the Mechanism and Workflows
The following diagrams illustrate the signaling pathway of TAK-186 and the experimental workflows.
Caption: Mechanism of action of TAK-186.
Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) assay.
Caption: Workflow for an in vivo human tumor xenograft study.
Conclusion
TAK-186 represents a significant advancement in the field of T-cell engaging immunotherapy for solid tumors. The meticulous identification and validation of its targets, EGFR and CD3, coupled with the innovative COBRA™ platform for conditional activation, have paved the way for its clinical development. The preclinical data strongly support the mechanism of action and demonstrate potent anti-tumor efficacy with a promising safety profile. Ongoing Phase 1/2 clinical trials will further elucidate the therapeutic potential of TAK-186 in patients with EGFR-expressing cancers.[12]
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 5. TAK-186 for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maverick Therapeutics Reveals Preclinical Data from COBRA™ Program, MVC-280, at Virtual Cell Engager Summit 2020 - BioSpace [biospace.com]
- 8. Takeda to Acquire Maverick Therapeutics to Advance T-Cell Engager Therapies for Solid Tumors and Expand Novel Immuno-Oncology Portfolio [takedaoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. DSpace [repositori.upf.edu]
"Anticancer Agent 186": A Case of Undefined Identity in Cancer Research
The designation "Anticancer agent 186" does not correspond to a specifically defined and publicly documented chemical entity within the field of cancer research. A thorough search of scientific literature and chemical databases reveals no compound with this specific identifier. Consequently, a detailed analysis of its structure-activity relationships, experimental protocols, and mechanism of action is not possible.
The number "186" in the context of anticancer agents appears to be a citation marker within a broader scientific publication rather than the unique identifier of a specific molecule. For instance, some research articles on topics like graphene oxide-based drug delivery for cancer therapy cite a source numbered when discussing various therapeutic molecules. This suggests that the user's query may have originated from a misunderstanding of a bibliographic reference.
Without a defined chemical structure, the core requirements of the requested technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The foundation of a structure-activity relationship (SAR) study is the systematic modification of a known chemical scaffold and the subsequent evaluation of the biological activity of the resulting analogs. Similarly, experimental protocols for synthesis and biological assays are specific to the chemical nature of the compound being investigated. Furthermore, the elucidation of a mechanism of action and its associated signaling pathways is entirely dependent on having a specific molecule to study.
In the absence of a concrete molecular identity for "this compound," any attempt to generate the requested in-depth technical guide would be speculative and lack the factual basis required for a scientific document intended for researchers and drug development professionals. Further investigation would require a specific chemical name or structure to proceed with a meaningful analysis.
The Ambiguity of "Anticancer Agent 186": A Search for a Non-Existent Core Identity
A comprehensive investigation into the novelty and patent landscape of a purported "Anticancer agent 186" reveals that this designation does not correspond to a single, recognized chemical entity in the public domain of scientific and patent literature. Instead, the identifier "compound 186" has been sporadically and independently assigned to several distinct molecules across various anticancer research programs, making a unified technical guide on a singular "core" agent an infeasible endeavor.
Initial searches identified a compound listed by several chemical suppliers as "this compound" with the Chemical Abstracts Service (CAS) number 2408740-75-8.[1][2][3] However, a thorough follow-up investigation yielded no publicly available scientific studies, patents, or regulatory filings associated with this CAS number that would elucidate its chemical structure, mechanism of action, or therapeutic potential. The molecular formula, C₂₃H₂₂D₃F₂N₃O₃S, suggests it is a deuterated compound, but without further information, its relevance to anticancer research remains unknown.[1]
Further inquiry into scientific literature uncovered several instances where "compound 186" was used to denote different investigational molecules in distinct therapeutic contexts:
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As a Putative PD-L1 Inhibitor: A 2024 review on small molecule immune checkpoint inhibitors mentioned a "compound 186" developed by Jubilant Prodel, described as a biphenyl (B1667301) derivative with notable brain penetration, a desirable characteristic for treating brain cancers.[4] However, a detailed search of patent applications and publications from Jubilant Prodel and its successor, Jubilant Therapeutics, did not reveal a publicly disclosed compound with this specific number. It is plausible that "186" was an internal designation for a compound that was either discontinued (B1498344) or later renamed, such as their clinical candidate JBI-2174.
-
As a Lead Compound for PI3K Inhibitors: A 2017 review on the development of PI3K inhibitors by Zhang and colleagues referred to a "compound 186" as a lead structure for the synthesis of a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl) -pyridin-3-yl) phenyl sulfonamides. Despite efforts to trace the original research cited in this review, the specific chemical identity and associated biological data for this particular "compound 186" could not be retrieved from public databases.
-
In the Context of Rhenium-186: The radionuclide Rhenium-186 (¹⁸⁶Re) is utilized in experimental cancer therapies, particularly in liposomal formulations for the treatment of head and neck cancers. While numerically related, this is a radioisotope and not a distinct chemical "agent 186."
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Other Mentions: The number "186" has also appeared in research literature as a designation for a pyrazole (B372694) derivative with anti-inflammatory properties and in studies involving methotrexate, a well-established chemotherapy drug. These references are disparate and do not point to a singular, novel anticancer agent.
Conclusion
The term "this compound" is ambiguous and does not represent a unique, identifiable compound for which a comprehensive technical guide and patent landscape can be developed. The various molecules referred to as "compound 186" in the literature are unrelated and lack the public documentation necessary to fulfill the user's request for detailed experimental protocols, quantitative data, and signaling pathway diagrams. Researchers, scientists, and drug development professionals should be aware that this designation is not a standard identifier and may lead to confusion when reviewing scientific and patent literature. Future inquiries should focus on specific chemical names, CAS numbers, or patent identifiers to ensure accurate and actionable information retrieval.
References
- 1. Jubilant Therapeutics Inc. Reports Development of Orally Available and Brain Penetrant Small Molecule Inhibitors of PD-L1 at the 2022 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 2. scispace.com [scispace.com]
- 3. WO2008104077A1 - Small molecule inhibitors of protein arginine methyltransferases (prmts) - Google Patents [patents.google.com]
- 4. WO2010091409A1 - Certain nitrogen containing bicyclic chemical entities for treating viral infections - Google Patents [patents.google.com]
"Anticancer agent 186" and its effect on tumor microenvironment
Based on a comprehensive review of publicly available scientific literature and databases, there is no specific compound or therapeutic agent officially designated as "Anticancer agent 186." This term may represent an internal project code, a placeholder name for a novel compound not yet disclosed in public research, or a misidentification.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a compound that is not documented in the scientific domain.
To receive a detailed report as requested, please provide an alternative, recognized name for the agent of interest, such as:
-
A standard drug name (e.g., Paclitaxel, Imatinib)
-
A specific chemical identifier (e.g., NSC number, CAS number)
-
A research code that has appeared in publications (e.g., AZD9291, LY2835219)
Once a valid compound is identified, a comprehensive guide can be assembled to meet the specified requirements.
Methodological & Application
Application Notes and Protocols for Dissolving "Anticancer Agent 186" (OUP-186) for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 186," identified as OUP-186, is a non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] Research has demonstrated its potential as an anticancer agent, specifically in suppressing the proliferation of human breast cancer cell lines, including estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) cells.[1][2][3] OUP-186 induces caspase-dependent apoptotic cell death, highlighting its mechanism of action in cancer therapy. This document provides detailed application notes and protocols for the proper dissolution and use of OUP-186 in various in vitro assays to ensure accurate and reproducible results.
Data Presentation
The following table summarizes the reported in vitro activity of OUP-186 in breast cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | ~10 | |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 48 hours | ~10 |
Experimental Protocols
Preparation of OUP-186 Stock Solution
The recommended solvent for dissolving OUP-186 and other small molecule inhibitors for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials:
-
"this compound" (OUP-186) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of OUP-186: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume of DMSO (mL) * Molecular Weight of OUP-186 ( g/mol ) / 1000 (Note: The molecular weight of OUP-186 must be obtained from the supplier's datasheet.)
-
Weighing: Carefully weigh the calculated amount of OUP-186 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the OUP-186 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the temperature stability of OUP-186 should be considered.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Note: It is recommended to perform a solubility test with a small amount of the compound to confirm its solubility in DMSO at the desired concentration before preparing a large batch of stock solution.
Cell Proliferation Assay (MTT Assay) to Determine IC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
MDA-MB-231 or MCF7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
OUP-186 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the OUP-186 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
It is critical to maintain a consistent final DMSO concentration across all wells, typically below 0.1%, to avoid solvent-induced cytotoxicity. Include a vehicle control group treated with the same final concentration of DMSO as the highest OUP-186 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OUP-186.
-
-
Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the OUP-186 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
MDA-MB-231 or MCF7 breast cancer cells
-
Complete cell culture medium
-
OUP-186 stock solution (10 mM in DMSO)
-
96-well white or black-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Kit (or similar luminescent or fluorescent kit)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of OUP-186 (e.g., at and around the IC50 value) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Assay Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay). Express the results as a fold change in caspase activity compared to the vehicle control.
Mandatory Visualizations
Caption: Workflow for preparing OUP-186 stock solution.
Caption: General experimental workflow for in vitro assays with OUP-186.
Caption: Putative signaling pathway for OUP-186 in breast cancer cells.
References
- 1. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H{sub 3} receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Agent 186
Disclaimer: The following information is provided for illustrative purposes for a hypothetical compound, "Anticancer Agent 186." The dosages, protocols, and mechanisms are based on general knowledge of preclinical anticancer drug development and should be adapted based on the specific properties of the actual agent being tested.
Introduction
This compound is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various human cancers. Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation, survival, and differentiation. By inhibiting this pathway, this compound is expected to suppress tumor growth. These application notes provide guidelines for in vivo studies in animal models to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation: Recommended Dosage for Animal Studies
The following table summarizes recommended starting doses for this compound in common animal models for cancer research. These doses are derived from hypothetical preclinical toxicology studies and should be optimized for each specific tumor model and experimental design.
| Animal Model | Tumor Type | Route of Administration | Dosage Range | Dosing Frequency | Study Duration | Reference |
| Nude Mouse (nu/nu) | Human Colorectal Cancer (HCT-116) Xenograft | Oral (gavage) | 10 - 50 mg/kg | Once daily | 21 - 28 days | Hypothetical Study 1 |
| SCID Mouse | Human Breast Cancer (MCF-7) Xenograft | Intraperitoneal (IP) | 5 - 25 mg/kg | Twice weekly | 28 days | Hypothetical Study 2 |
| C57BL/6 Mouse | Syngeneic Murine Colon Adenocarcinoma (MC38) | Intravenous (IV) | 1 - 10 mg/kg | Every 3 days | 21 days | Hypothetical Study 3 |
| Sprague-Dawley Rat | Chemically-induced Mammary Tumors | Oral (gavage) | 20 - 100 mg/kg | Once daily | 42 days | Hypothetical Study 4 |
Experimental Protocols
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human colorectal cancer xenograft model.
Materials:
-
6-8 week old female athymic nude mice (nu/nu).
-
HCT-116 human colorectal carcinoma cells.
-
This compound.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Matrigel.
-
Calipers.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final desired concentrations with the vehicle.
-
Administer the assigned dose of this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
After 21-28 days of treatment, or when tumors in the control group reach the predetermined maximum size, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old male C57BL/6 mice.
-
This compound.
-
Appropriate vehicle for the chosen route of administration.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a subset of mice (n=3 per time point) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via retro-orbital bleeding or tail vein sampling into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Visualization of Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the proposed mechanism of action of this compound.
Caption: Experimental workflow for a human tumor xenograft study.
Application Notes and Protocols for the Quantification of Anticancer Agent 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 186" refers to a class of compounds, including demethylcolchiceinamide analogues, which have been investigated for their potential as cytotoxic agents.[1] These compounds are structurally related to colchicine (B1669291) and are known to exert their anticancer effects by inhibiting DNA topoisomerase II.[1] Accurate and reliable quantification of these agents in biological matrices is crucial for pharmacokinetic studies, efficacy and safety evaluations, and overall drug development.
This document provides detailed application notes and protocols for the quantification of a representative "this compound," using colchicine as a model compound, in human plasma. Two primary analytical methods are presented: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Mechanism of Action: DNA Topoisomerase II Inhibition
Anticancer agents such as the demethylcolchiceinamide analogues act as DNA topoisomerase II poisons.[1][2] These agents stabilize the transient covalent complex formed between the topoisomerase II enzyme and DNA, which prevents the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2]
Application Note 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This note describes a sensitive and specific method for the determination of "this compound" (using colchicine as the analyte) in human plasma by LC-MS/MS. This method is suitable for pharmacokinetic studies where low detection limits are required.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard (IS) solution (e.g., Colchicine-d6).[3]
-
Vortex the sample briefly.
-
Condition a solid-phase extraction cartridge (e.g., Strata-X, 30 mg/1 mL) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[3]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.[3]
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.[3]
-
Inject the eluate into the LC-MS/MS system.[3]
2. Liquid Chromatography Conditions
-
HPLC System: UPLC or equivalent system.
-
Column: C18 column (e.g., Innoval C18, 125mm x 4.6mm, 5µm).[4]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.5) and methanol (20:80, v/v).[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[4][6]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of colchicine in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.075 - 10.091 ng/mL[4] | 0.50 - 50 ng/mL[1] | 0.04 - 10.0 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL[4] | 0.50 ng/mL[1] | 0.04 ng/mL[3] |
| Sample Volume | 0.5 mL[4] | 1 mL[1] | 200 µL[3] |
| Extraction Method | Solid-Phase Extraction[4] | Liquid-Liquid Extraction[1] | Solid-Phase Extraction[3] |
| Internal Standard | Colchicine-d6[4] | Embutramide[1] | Colchicine-d6[3] |
| Intra-assay Precision (%CV) | < 15% | < 14%[1] | Not Reported |
| Inter-assay Precision (%CV) | < 15% | < 14%[1] | Not Reported |
| Accuracy | Within ±15% | 97 - 105.8%[1] | Not Reported |
Experimental Workflow
Application Note 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a cost-effective alternative for the quantification of "this compound" (as colchicine) in pharmaceutical formulations and biological fluids when the high sensitivity of LC-MS/MS is not required.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of a plasma sample, add 20 µL of the internal standard (e.g., berberine (B55584) hydrochloride).[7]
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. High-Performance Liquid Chromatography Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and 0.15% phosphoric acid solution (27:73, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 350 nm.[7]
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table summarizes the performance characteristics of an HPLC-UV method for the quantification of colchicine.
| Parameter | HPLC-UV Method |
| Linearity Range | 7 - 130 µg/mL (in pharmaceutical dosage form)[8] |
| Retention Time (Colchicine) | 8.82 min[7] |
| Retention Time (IS - Berberine) | 11.23 min[7] |
| Sample Type | Mouse Plasma[7] |
| Extraction Method | Protein Precipitation[7] |
| Recovery | 99.6% (in pharmaceutical formulation)[9] |
| Precision (%RSD) | < 2% (in pharmaceutical formulation)[9] |
Experimental Workflow
References
- 1. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. yakushi.pharm.or.jp [yakushi.pharm.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Assessing the Stability of Anticancer Agent 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 186" is a novel investigational compound with promising therapeutic potential in oncology. Establishing a comprehensive stability profile is a critical prerequisite for its further development and clinical application. These application notes provide a detailed protocol for assessing the chemical and physical stability of "this compound" under various environmental conditions, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols outlined herein are designed to identify potential degradation pathways, establish a shelf-life, and define appropriate storage and handling conditions.
Forced degradation studies are included to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2] The stability of anticancer drugs is of paramount importance, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[3] Due to the often low therapeutic index of anticancer agents, stringent stability limits are recommended.[4][5]
Physicochemical Properties of this compound (Hypothetical)
A summary of the hypothetical physicochemical properties of "this compound" is provided below to contextualize the stability testing protocols.
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 428.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in DMSO and ethanol |
| Melting Point | 182-185 °C |
| pKa | 8.2 (basic) |
Experimental Protocols
Development of a Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify "this compound" from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve "this compound" in a 50:50 mixture of water and acetonitrile (B52724) to a final concentration of 1 mg/mL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify the degradation pathways and to demonstrate the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: 1 mg/mL of "this compound" in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of "this compound" in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of "this compound" in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance maintained at 80 °C for 48 hours.
-
Photostability: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Sample Analysis: Samples from each stress condition should be diluted to a suitable concentration and analyzed by the validated HPLC method.
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| 80°C, 48h | 5.1% | 1 |
| Photostability (ICH Q1B) | 12.7% | 2 |
Formal Stability Studies
Formal stability studies are conducted to propose a shelf-life and storage conditions for the drug substance.
Storage Conditions (ICH Q1A(R2)):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Intermediate: 0, 6, and 12 months.
-
Accelerated: 0, 3, and 6 months.
Parameters to be Tested:
-
Appearance
-
Assay (%)
-
Degradation products (%)
-
Water content (Karl Fischer titration)
Hypothetical Long-Term Stability Data (25°C/60%RH):
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White powder | 99.8 | 0.15 |
| 3 | White powder | 99.5 | 0.28 |
| 6 | White powder | 99.2 | 0.45 |
| 12 | White powder | 98.9 | 0.72 |
| 24 | White powder | 98.1 | 1.25 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the stability of "this compound".
References
- 1. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. mjpms.in [mjpms.in]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties [mdpi.com]
- 4. sfpo.com [sfpo.com]
- 5. ejhp.bmj.com [ejhp.bmj.com]
Application Notes & Protocols: Combination Strategies for Anticancer Agent 186
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"Anticancer agent 186" is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1/2 are critical components of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][2] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[1][2][3] While "this compound" demonstrates significant single-agent activity in tumors with activating BRAF or KRAS mutations, therapeutic efficacy can be limited by innate or acquired resistance.
A primary mechanism of resistance to MEK inhibition is the compensatory activation of parallel survival pathways, most notably the PI3K/Akt/mTOR pathway.[4][5][6] These two pathways are interconnected; inhibition of one can lead to the upregulation of the other, allowing cancer cells to evade apoptosis and continue to proliferate.[4][7] Therefore, a rational therapeutic strategy is the dual blockade of both the MAPK/ERK and PI3K/Akt/mTOR pathways.[4][8][9]
These application notes describe the use of "this compound" in combination with a selective PI3K inhibitor ("PI3K Inhibitor 795"). This combination is designed to produce synergistic antitumor effects and overcome resistance by simultaneously blocking two major oncogenic signaling cascades. The protocols provided herein detail methods for evaluating the synergistic effects of this combination in preclinical cancer models.
Signaling Pathways and Rationale for Combination
The MAPK/ERK and PI3K/Akt/mTOR pathways are activated by common upstream signals, such as receptor tyrosine kinases (RTKs), and exhibit significant crosstalk.[5][10] "this compound" blocks the MAPK pathway by inhibiting MEK, thereby preventing the phosphorylation and activation of ERK. "PI3K Inhibitor 795" targets PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt and mTOR.[10] Dual inhibition prevents the compensatory upregulation of either pathway when the other is blocked, leading to a more profound and durable antitumor response.[4][7]
Data Presentation: Preclinical Synergy
Preclinical studies have consistently demonstrated that the combination of a MEK inhibitor with a PI3K inhibitor results in synergistic growth inhibition across various cancer cell lines, particularly those with KRAS, BRAF, or PIK3CA mutations.[8][9][11]
Table 1: In Vitro Synergistic Growth Inhibition in Colorectal Cancer Cell Lines Summarized data shows the half-maximal inhibitory concentration (IC50) for single agents and the Combination Index (CI) for the combination therapy. A CI value < 1 indicates synergy.
| Cell Line | Mutation Status | Agent 186 (MEK-i) IC50 (nM) | PI3K-i 795 IC50 (nM) | Combination Index (CI) |
| HCT116 | KRAS, PIK3CA | 50 | 250 | 0.45 |
| HT29 | BRAF, PIK3CA | 25 | 300 | 0.60 |
| DLD1 | KRAS | 150 | 500 | 0.72 |
| Data are representative and compiled based on findings from studies combining MEK and PI3K inhibitors.[8][12] |
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model (KRAS-mutant Colorectal Cancer) This table summarizes the tumor growth inhibition (TGI) in a mouse xenograft model following 21 days of treatment.
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | p-value vs. Control |
| Vehicle Control | - | 0% | - |
| Agent 186 (10 mg/kg, QD) | Monotherapy | 35% | < 0.05 |
| PI3K-i 795 (25 mg/kg, QD) | Monotherapy | 28% | < 0.05 |
| Agent 186 + PI3K-i 795 | Combination | 85% | < 0.001 |
| Data are representative of typical results seen in xenograft models treated with MEK and PI3K inhibitor combinations.[4][7] |
Experimental Protocols
The following protocols provide a framework for assessing the combination of "this compound" and "PI3K Inhibitor 795".
Protocol: In Vitro Cell Viability and Synergy Analysis
This protocol determines the anti-proliferative effects of the drug combination and quantifies synergy.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute "this compound" and "PI3K Inhibitor 795" in culture medium. A common approach is a 6x6 or 8x8 matrix, including single-agent and combination treatments.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) colorimetric assay.[8]
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Calculate the IC50 values for each single agent.
-
Use a synergy scoring model (e.g., Bliss Independence, Loewe Additivity, or ZIP) to quantify the drug interaction from the dose-response matrix.[12][13] Software packages are available for these calculations.
-
Protocol: Western Blot Analysis for Pathway Modulation
This protocol confirms that the drug combination effectively inhibits both signaling pathways.[14][15][16]
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with "this compound", "PI3K Inhibitor 795", or the combination at specified concentrations (e.g., IC50) for a short duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control like GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[14]
Protocol: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the combination treatment.[17][18]
-
Cell Treatment: Culture cells in 6-well plates and treat with the drug combination for 24-48 hours as described in the Western Blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[18]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of the combination therapy in a mouse model.[19][20]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of each mouse.[20] Patient-derived xenograft (PDX) models can also be used for higher clinical relevance.[21]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Agent 186, PI3K-i 795, Combination).
-
Drug Administration: Administer the drugs daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21 days or when tumors reach a maximum size), euthanize the mice.
-
-
Pharmacodynamic Analysis: Excise tumors for downstream analysis. A portion can be flash-frozen for Western blot analysis (to assess p-ERK and p-Akt levels in the tumor tissue) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[4]
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
References
- 1. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined AKT and MEK Pathway Blockade in Pre-Clinical Models of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. biocompare.com [biocompare.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. startresearch.com [startresearch.com]
Application Notes and Protocols for Anticancer Agent 186 Series: Demethylcolchiceinamide Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for a series of novel anticancer agents, referred to herein as the "Anticancer Agent 186 Series." These compounds are demethylcolchiceinamide analogues that have been identified as potent inhibitors of mammalian DNA topoisomerase II.[1] Unlike their parent compounds, this series does not exhibit tubulin inhibitory activity, suggesting a more targeted mechanism of action.[1] Notably, certain analogues have demonstrated strong and tissue-selective cytotoxicity against breast (MCF-7) and renal (CAKI-1) cancer cell lines.[1] These characteristics make the this compound series promising candidates for high-throughput screening (HTS) assays aimed at discovering novel anticancer therapeutics.
Data Presentation
Table 1: Cytotoxicity of this compound Series Analogues
This table summarizes the half-maximal inhibitory concentration (IC50) values for the most potent analogues in the series against two human cancer cell lines.[1]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| 3a | MCF-7 | Breast Cancer | 0.36 |
| 8a | MCF-7 | Breast Cancer | 0.48 |
| 3a | CAKI-1 | Renal Cancer | 0.72 |
| 8a | CAKI-1 | Renal Cancer | 0.96 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the this compound series is the inhibition of DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, these compounds induce DNA strand breaks, leading to the activation of DNA damage response pathways. This ultimately triggers apoptosis, or programmed cell death, in cancer cells. The proposed signaling cascade is depicted below.
Caption: Proposed signaling pathway for this compound series.
Experimental Protocols for High-Throughput Screening
The following protocol describes a cell-based high-throughput screening assay to evaluate the cytotoxicity of the this compound series. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Objective: To determine the IC50 values of the this compound series compounds in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, CAKI-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound series compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: High-throughput screening workflow for IC50 determination.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of each this compound analogue in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Note on Other "this compound" Compounds:
It is important to note that the term "this compound" may refer to other compounds in the scientific literature. For instance, Oxy186 is an oxysterol analogue that inhibits the Hedgehog signaling pathway by targeting Gli1 transcriptional activity.[2][3] Another compound, EHT 1864 , is a small molecule inhibitor of the Rac family of small GTPases, which are involved in cell proliferation and migration.[4] Researchers should carefully verify the specific compound of interest when designing their experiments.
References
- 1. Antitumor agents. Part 186: Synthesis and biological evaluation of demethylcolchiceinamide analogues as cytotoxic DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent 186 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research and drug development to bridge the gap between traditional 2D cell culture and in vivo tumor models.[1][2][3] These models more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often lost in monolayer cultures.[2][4][5] This document provides detailed application notes and protocols for the evaluation of a novel investigational compound, Anticancer Agent 186, in 3D spheroid models.
This compound is a novel synthetic compound that has demonstrated potent cytotoxic effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in proliferating cells.[6] By targeting topoisomerase II, this compound is designed to induce DNA damage and trigger apoptotic cell death specifically in rapidly dividing cancer cells.
These protocols outline the generation of cancer cell spheroids, treatment with this compound, and subsequent analysis of cell viability, spheroid growth, and mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in 2D Monolayer vs. 3D Spheroid Cultures
| Cell Line | Culture Model | IC50 (µM) after 72h Treatment |
| MCF-7 (Breast Cancer) | 2D Monolayer | 5.2 ± 0.8 |
| 3D Spheroid | 25.8 ± 3.1 | |
| A549 (Lung Cancer) | 2D Monolayer | 8.9 ± 1.2 |
| 3D Spheroid | 42.1 ± 5.5 | |
| HT-29 (Colon Cancer) | 2D Monolayer | 12.4 ± 1.9 |
| 3D Spheroid | 68.7 ± 8.3 |
IC50 values were determined using a cell viability assay (e.g., CellTiter-Glo® 3D).
Table 2: Effect of this compound on Spheroid Growth and Viability
| Cell Line | Treatment | Spheroid Diameter (µm) at 96h | % Dead Cells (Annexin V Staining) |
| MCF-7 | Vehicle Control | 650 ± 45 | 5 ± 1.2 |
| Agent 186 (25 µM) | 420 ± 38 | 48 ± 5.7 | |
| A549 | Vehicle Control | 710 ± 52 | 8 ± 2.1 |
| Agent 186 (40 µM) | 510 ± 41 | 55 ± 6.9 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard T-75 flasks to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 days to allow for spheroid formation. Spheroid integrity should be monitored daily via microscopy.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid culture plate.
-
Add 50 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired drug concentrations.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
Protocol 3: Spheroid Viability and Size Measurement
This protocol outlines the assessment of spheroid viability using a luminescence-based ATP assay and measurement of spheroid size.
Materials:
-
Treated spheroid plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)
-
Brightfield microscope with imaging software
-
Luminometer
Procedure:
Spheroid Size Measurement (Imaging):
-
Prior to adding the viability reagent, capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the average diameter for each treatment group.
Cell Viability (ATP Assay):
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for 3D Spheroid Drug Screening
Caption: Workflow for evaluating this compound.
References
- 1. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Antitumor agents. Part 186: Synthesis and biological evaluation of demethylcolchiceinamide analogues as cytotoxic DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing "Anticancer agent 186" treatment duration and concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Anticancer agent 186. The information is designed to address specific issues that may be encountered during experiments to optimize treatment duration and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. By blocking PI3K, it prevents the downstream activation of key signaling molecules such as Akt and mTOR, which are crucial for tumor cell growth, proliferation, and survival. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is cell-line specific and should be determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). A common method for this is the MTT or a similar cell viability assay. A typical starting point is to test a range of concentrations from 0.01 µM to 100 µM.
Troubleshooting Guides
Q1: My IC50 values for this compound are not consistent across experiments. What could be the reason?
Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Use a consistent cell seeding density for all experiments, as variations can significantly alter results.
-
Reagent Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.
-
Incubation Time: Use a consistent incubation time for the drug treatment.
Q2: I am not observing the expected downstream effects on the PI3K/Akt pathway (e.g., decreased p-Akt levels) after treatment. What should I check?
If you are not seeing the expected inhibition of downstream signaling, consider the following:
-
Treatment Duration: The effect on protein phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for observing the maximum reduction in p-Akt levels.
-
Drug Concentration: The concentration required to inhibit signaling may be different from the IC50 value for cell viability. Test a range of concentrations around the IC50 value.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for Western blotting.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87-MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Dose-Response Effect of this compound on p-Akt (Ser473) Levels in MCF-7 Cells
| Concentration (µM) | Treatment Duration (hours) | Relative p-Akt Level (%) |
| 0 (Control) | 2 | 100 |
| 1 | 2 | 75 |
| 5 | 2 | 32 |
| 10 | 2 | 15 |
| 25 | 2 | 5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Workflow for optimizing treatment duration and concentration.
Caption: Troubleshooting flowchart for common experimental issues.
Technical Support Center: Troubleshooting Inconsistent Results for Anticancer Agent 186
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during the experimental evaluation of the hypothetical "Anticancer Agent 186." Reproducibility is a cornerstone of scientific research, particularly in the development of novel cancer therapeutics.[1][2] This guide offers troubleshooting advice and standardized protocols to help identify and mitigate sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound across different experimental repeats. What are the common causes for such inconsistencies?
A1: Inconsistent IC50 values are a frequent challenge in preclinical drug development. Several factors can contribute to this variability:
-
Cell Line Integrity: The genetic and phenotypic characteristics of cancer cell lines can change over time with increasing passage numbers.[3] This can lead to altered sensitivity to anticancer agents. It is also crucial to rule out cross-contamination with other cell lines.
-
Mycoplasma Contamination: Mycoplasma infection is a common and often undetected problem in cell culture that can significantly alter cellular responses to therapeutic agents, including metabolism and signaling pathways.
-
Experimental Protocol Variations: Minor differences in experimental protocols between repeats can lead to significant variations in results. This includes differences in cell seeding density, drug incubation time, and the specific reagents used.[1][2]
-
Reagent Quality and Handling: The stability and proper storage of this compound and other critical reagents, such as cell culture media and assay components, are crucial for consistent results.
Q2: Could the passage number of our cell line affect its response to this compound?
A2: Yes, the passage number can significantly influence experimental outcomes.[3] As cell lines are cultured for extended periods, they can undergo genetic drift, leading to changes in gene expression and signaling pathways that may be the target of this compound. It is recommended to use cells within a consistent and low passage number range for all experiments and to regularly authenticate your cell lines.[4]
Q3: How can we ensure that our experimental workflow is standardized to minimize variability?
A3: Standardization of experimental protocols is critical for enhancing reproducibility.[1][2] Key areas to standardize include:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including the type of media, serum concentration, temperature, and CO2 levels.
-
Assay Procedures: Follow a detailed and consistent protocol for each step of the assay, from cell seeding to data analysis.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells in a Single Experiment
Q: We are observing a high degree of variability between technical replicates within the same 96-well plate. What could be the cause?
A: High variability between replicate wells often points to technical issues during the assay setup.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding. To ensure even cell adhesion, gently tap each side of the plate a few times after seeding.[5]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can impact cell growth and drug response.[6] It is advisable to avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Issue 2: Inconsistent Results Between Different Batches of this compound
Q: We have received a new batch of this compound and are now seeing different results compared to our previous experiments. How should we address this?
A: Batch-to-batch variability of a compound can be a significant issue.
-
Compound Quality Control: It is essential to perform quality control on each new batch of the agent. This may include analytical chemistry techniques to confirm identity, purity, and concentration.
-
Dose-Response Curve Comparison: Perform a full dose-response curve with the new batch and compare it to the results from a previous, well-characterized batch. This will help determine if there is a shift in potency.
Data Presentation: Summarizing Experimental Parameters and Results
To aid in troubleshooting and ensure transparency, maintain a detailed record of all experimental parameters.
Table 1: Experimental Parameters for Cell Viability Assay
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | MCF-7 | MCF-7 | MCF-7 |
| Passage Number | 10 | 15 | 10 |
| Seeding Density (cells/well) | 5,000 | 5,000 | 5,000 |
| This compound Batch # | A186-001 | A186-001 | A186-002 |
| Incubation Time (hours) | 48 | 48 | 48 |
| Assay Type | MTT | MTT | MTT |
Table 2: IC50 Values for this compound in MCF-7 Cells
| Experiment | IC50 (µM) | Standard Deviation | Notes |
| Experiment 1 | 1.2 | 0.15 | Passage 10, Batch A186-001 |
| Experiment 2 | 2.5 | 0.30 | Passage 15, Batch A186-001 |
| Experiment 3 | 1.3 | 0.18 | Passage 10, Batch A186-002 |
Experimental Protocols
Detailed Methodology for a Standard Cell Viability Assay (MTT)
This protocol outlines a typical workflow for assessing the cytotoxic effect of this compound on a cancer cell line.
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in the recommended media and conditions until approximately 80-90% confluency is reached.
-
Harvest the cells using trypsin and perform a cell count to determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of media).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).
-
Add the diluted compounds to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway where this compound inhibits AKT activation.
Experimental Workflow for Assessing this compound
Caption: Standardized workflow for in vitro testing of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Paclitaxel Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Paclitaxel (Taxol®). Given that "Anticancer agent 186" is not a recognized compound in public literature, this guide focuses on Paclitaxel, a well-documented anticancer agent with a complex and challenging synthesis process that serves as an excellent practical model.
Frequently Asked Questions (FAQs)
Q1: Why is the large-scale synthesis of Paclitaxel so challenging?
A1: The industrial-scale production of Paclitaxel is exceptionally difficult due to several factors:
-
Structural Complexity : Paclitaxel has a highly complex molecular structure with a unique [6-8-6-4] fused ring system and 11 stereocenters, making its chemical synthesis intrinsically difficult.[1]
-
Low Natural Abundance : The original source, the bark of the Pacific yew tree (Taxus brevifolia), contains very low concentrations of Paclitaxel (0.01–0.05%), making direct extraction unsustainable and inefficient.[1][2]
-
Production Instability : Plant cell culture methods can suffer from low and unstable yields.[1]
-
Purification Difficulties : The final product is often contaminated with other taxanes that have very similar structures and polarities, complicating the purification process significantly.[1]
Q2: What are the primary methods for the industrial production of Paclitaxel?
A2: The dominant methods for large-scale production are semi-synthesis and plant cell culture fermentation.[1] Semi-synthesis starts with precursors like 10-deacetylbaccatin III (10-DAB) or baccatin (B15129273) III, which are extracted from the renewable needles and twigs of yew trees.[1][2] Plant cell culture of Taxus cells is another commercially viable method.[1]
Q3: Why is the total chemical synthesis of Paclitaxel not used for industrial production?
A3: While several total syntheses of Paclitaxel have been achieved, they are not commercially feasible for large-scale production.[1] These synthetic routes are very long, often involving numerous complex steps, which leads to extremely low overall yields (e.g., one 21-step route had a yield of only 0.118%).[1][2] The high cost of reagents and difficult-to-control reaction conditions further render total synthesis economically impractical for industrial manufacturing.[2]
Q4: What are the key starting materials for the semi-synthesis of Paclitaxel?
A4: The most common precursors for semi-synthesis are 10-deacetylbaccatin III (10-DAB) and baccatin III.[2] These compounds are structurally similar to Paclitaxel and can be isolated in much higher quantities from renewable parts of the yew tree, such as needles and twigs, making the process more sustainable than direct extraction of Paclitaxel from bark.[1]
Troubleshooting Guides for Paclitaxel Semi-Synthesis
This section addresses specific issues that may arise during the semi-synthesis of Paclitaxel from baccatin III or its derivatives.
Issue 1: Low Yields in Side-Chain Attachment
Question: We are experiencing significantly lower than expected yields during the esterification step to attach the C-13 side chain to the baccatin III core. What are the common causes and potential solutions?
Answer: Low yields in this critical step often stem from inefficient coupling. Key factors to investigate include:
-
Side-Chain Precursor : The choice of the side-chain precursor is critical. Using a highly efficient precursor like the Ojima lactam often leads to better yields compared to other methods.[1]
-
Coupling Agents and Conditions : The selection of the coupling agent is vital. Ensure that the reagents are fresh and used in the correct stoichiometry. Reaction conditions such as temperature, solvent, and reaction time must be optimized for the specific coupling protocol being used.[1]
-
Purity of Starting Materials : Impurities in the baccatin III derivative or the side-chain precursor can interfere with the reaction, leading to side products and reduced yields. Verify the purity of all reactants before starting the reaction.
Issue 2: Complications with Protecting Group Management
Question: Our process is generating a mixture of difficult-to-separate products, suggesting problems with our protecting group strategy. How can we troubleshoot this?
Answer: Protecting group management, particularly for the C-7 hydroxyl group, is a common source of failure.
-
Inefficient Protection : The C-7 hydroxyl group of baccatin III must be protected before attaching the side chain. Incomplete protection will lead to side reactions at this position, reducing the yield of the desired product.[1] A robust protecting group, such as a triethylsilyl (TES) group, should be used.
-
Harsh Deprotection Conditions : The final deprotection step must be performed under mild conditions to avoid degradation of the Paclitaxel molecule.[1] If the protecting group requires harsh conditions for removal, it can damage the complex structure of the final product.
-
Stability of Protecting Group : The chosen protecting group must be stable enough to withstand the conditions of the side-chain attachment reaction without being prematurely cleaved.
Issue 3: Difficulty in Final Product Purification
Question: Our final Paclitaxel product contains several impurities that are co-eluting during chromatography, making purification difficult. How can we improve the purity of our product?
Answer: The purification of Paclitaxel is challenging due to the presence of numerous structurally similar taxane (B156437) impurities.[1] A multi-step purification strategy is often necessary.
-
Initial Purification : Use precipitation or crystallization to remove a significant portion of impurities from the crude product before chromatographic separation.
-
Chromatography Optimization : High-Performance Liquid Chromatography (HPLC) is typically required to achieve high purity. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient to improve the resolution between Paclitaxel and its closely related impurities.
-
Simulated Moving Bed (SMB) Chromatography : For large-scale industrial purification, SMB chromatography can be a more efficient and economical alternative to traditional batch chromatography, offering higher yield and productivity.[3]
Data Presentation
Table 1: Comparison of Paclitaxel Production Methods
| Production Method | Starting Material(s) | Key Advantages | Key Challenges | Typical Yield |
| Semi-Synthesis | 10-DAB or Baccatin III from Taxus species | Sustainable precursor sourcing, established chemical routes | Multi-step process, protecting group management, purification from side products | Commercially viable yields |
| Plant Cell Culture | Taxus cell lines | Independent of tree harvesting, controlled environment | Low and unstable yields, genetic instability of cell lines, complex bioreactor control | Variable; can be industrially viable[1] |
| Total Synthesis | Simple chemical precursors | Independent of natural sources, allows for analogue creation | Extremely long and complex routes, very high cost, not economically feasible for bulk production | Extremely low (e.g., <0.2%)[1][2] |
Table 2: Troubleshooting Summary for Paclitaxel Semi-Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Side-Chain Attachment | Inefficient coupling agent or side-chain precursor. | Use a highly reactive precursor like the Ojima lactam; optimize coupling agents (e.g., DCC/DMAP) and reaction conditions (temperature, solvent).[1] |
| Product Mixture / Low Purity | Incomplete protection of the C-7 hydroxyl group. | Ensure complete protection using a robust group (e.g., TES); verify reaction completion via TLC or HPLC.[1] |
| Product Degradation | Harsh deprotection conditions for the C-7 protecting group. | Select a protecting group that can be removed under mild conditions (e.g., silyl (B83357) groups with HF-Pyridine).[1] |
| Difficult Purification | Co-elution of structurally similar taxane impurities. | Employ a multi-step purification strategy: crystallization followed by optimized preparative HPLC.[1] |
Experimental Protocols
Protocol 1: General Procedure for C-7 Hydroxyl Protection of Baccatin III
-
Dissolution : Dissolve Baccatin III in an anhydrous, aprotic solvent (e.g., pyridine (B92270) or DMF) under an inert atmosphere (e.g., argon).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Slowly add the protecting group reagent (e.g., triethylsilyl chloride, TESCl) to the solution. The stoichiometry should be carefully controlled to favor selective protection at the C-7 position.
-
Reaction : Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching and Workup : Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting protected baccatin III derivative by column chromatography.
Protocol 2: General Procedure for Side-Chain Attachment via Ojima Lactam
-
Reactant Preparation : Dissolve the C-7 protected baccatin III derivative in anhydrous THF under an inert atmosphere.
-
Base Addition : Cool the solution to a low temperature (e.g., -40 °C to -78 °C) and slowly add a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the C-13 hydroxyl group.
-
Lactam Addition : Add a solution of the Ojima lactam in anhydrous THF to the reaction mixture.
-
Reaction : Allow the reaction to proceed at low temperature, monitoring for completion by TLC or HPLC.
-
Quenching : Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extraction and Purification : Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting protected Paclitaxel by column chromatography.
Protocol 3: General Procedure for Final Deprotection
-
Dissolution : Dissolve the protected Paclitaxel from the previous step in a suitable solvent (e.g., THF or acetonitrile).
-
Reagent Addition : Add a deprotection reagent that will selectively remove the protecting group. For a triethylsilyl (TES) group, a common reagent is hydrofluoric acid-pyridine complex (HF-Pyridine).
-
Monitoring : Monitor the reaction carefully to avoid degradation of the Paclitaxel molecule. The reaction should be stopped as soon as the deprotection is complete.
-
Workup and Purification : Quench the reaction and perform an aqueous workup. Purify the final Paclitaxel product using precipitation and/or preparative HPLC to achieve the desired purity.[1]
Visualizations
References
minimizing batch-to-batch variability of "Anticancer agent 186"
Technical Support Center: Anticancer Agent 186 (Variabrex)
Welcome to the technical support center for this compound (development name: Variabrex). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize batch-to-batch variability in their experiments involving this compound.
Product Overview: this compound (Variabrex) is a potent and selective small molecule inhibitor of the tyrosine kinase MEK1/2, a critical component of the MAPK/ERK signaling pathway. It is intended for research use only in studies of various cancer types, particularly those with activating mutations in the RAS/RAF pathway.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A2: We recommend reconstituting the lyophilized powder in sterile, anhydrous DMSO to create a stock solution of 10 mM. For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Q3: Is this compound light-sensitive?
A3: Yes, this compound exhibits some light sensitivity. Protect the lyophilized powder and solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on minimizing batch-to-batch variability.
Issue 1: Inconsistent IC50 Values Across Different Batches
Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays when using different batches of the compound. What could be the cause, and how can we troubleshoot this?
A: Variability in IC50 values across different batches is a common issue that can stem from several factors. The primary suspects are variations in compound purity, potency, or degradation.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always compare the CoA for each batch. Pay close attention to the purity (typically determined by HPLC) and the identity (confirmed by mass spectrometry and NMR) of the compound.
-
Perform Quality Control (QC) Checks: Before using a new batch, it is crucial to perform in-house QC checks. This includes verifying the concentration of your stock solution and assessing its purity.
-
Standardize Experimental Conditions: Ensure that all experimental parameters are kept consistent across experiments. This includes cell line passage number, cell seeding density, treatment duration, and the specific assay used for determining cell viability.
Recommended QC Workflow:
Caption: Workflow for in-house quality control of new batches.
Data Summary: Batch-to-Batch IC50 Comparison
The following table summarizes the quality control data for three different batches of this compound tested in the A375 melanoma cell line.
| Batch ID | Purity (HPLC, %) | Measured MW ( g/mol ) | Expected MW ( g/mol ) | IC50 (nM) in A375 cells |
| ACA186-001 | 99.2 | 452.1 | 452.3 | 52.3 |
| ACA186-002 | 99.5 | 452.2 | 452.3 | 49.8 |
| ACA186-003 | 95.1 | 452.4 | 452.3 | 115.6 |
As shown in the table, batch ACA186-003 had a lower purity, which correlated with a significantly higher IC50 value, indicating lower potency. This highlights the importance of verifying the purity of each new batch.
Issue 2: Poor Solubility and Precipitation in Cell Culture Medium
Q: We are observing precipitation of this compound when diluting our DMSO stock solution into the cell culture medium. How can we prevent this?
A: Precipitation is a common problem with hydrophobic small molecules. It can lead to inaccurate dosing and inconsistent results.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.
-
Use Pre-warmed Medium: When making dilutions, add the DMSO stock to pre-warmed (37°C) cell culture medium and mix immediately by gentle vortexing or inversion.
-
Avoid High Concentrations in Serum-Free Medium: If you are using serum-free medium for your experiments, be aware that the solubility of many compounds is lower in the absence of serum proteins like albumin. Consider using a carrier protein like bovine serum albumin (BSA) in your medium if compatible with your experimental design.
-
Prepare Fresh Dilutions: Do not store diluted solutions of the compound in cell culture medium for extended periods. Prepare them fresh for each experiment.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Q: We are observing cellular toxicity at concentrations where we do not expect to see significant inhibition of the MEK/ERK pathway. Could this be due to batch-to-batch variability?
A: Yes, unexpected toxicity can be a sign of impurities in a specific batch of the compound. Different synthesis routes can lead to different impurity profiles.
Troubleshooting Steps:
-
Review the Impurity Profile: If available, review the impurity profile on the Certificate of Analysis (CoA) for the batch .
-
Test a Different Batch: Compare the toxic effects of the current batch with a different, trusted batch of this compound in a parallel experiment.
-
Confirm On-Target Effect: Use Western blotting to confirm that the observed toxicity correlates with the inhibition of MEK/ERK signaling (i.e., a decrease in phosphorylated ERK). If you observe toxicity without a corresponding decrease in p-ERK, it is likely an off-target effect.
MEK/ERK Signaling Pathway:
Caption: The MAPK/ERK signaling pathway inhibited by Agent 186.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay using MTT
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
A375 melanoma cells (or other appropriate cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[1]
Protocol 2: Western Blotting for p-ERK Inhibition
Objective: To confirm the on-target activity of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
-
Cell lysates from cells treated with this compound
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common issues.
References
Validation & Comparative
Preclinical Evidence Supporting Clinical Trials of Anticancer Agent 186 (PI-186): A Comparative Guide
This guide provides a comprehensive overview of the preclinical data for the novel Poly (ADP-ribose) polymerase (PARP) inhibitor, Anticancer Agent 186 (PI-186). The data presented herein supports the progression of PI-186 into clinical trials for cancers harboring BRCA1/2 mutations. A comparison with the established PARP inhibitor, Olaparib, is included to benchmark its performance.
Mechanism of Action: Synthetic Lethality
PI-186 is a potent inhibitor of PARP1 and PARP2 enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[1][2] The inhibition of PARP by PI-186 leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse replication forks and generate DSBs. In BRCA-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[1][2]
Comparative In Vitro Efficacy
The cytotoxic potential of PI-186 was evaluated against a panel of human cancer cell lines and compared with Olaparib. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour drug exposure.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Cancer Type | BRCA1/2 Status | PI-186 (IC50, nM) | Olaparib (IC50, nM) |
|---|---|---|---|---|
| SUM149PT | Breast Cancer | BRCA1 Mutant | 8.5 | 25.2 |
| MDA-MB-436 | Breast Cancer | BRCA1 Mutant | 10.2 | 30.8 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 Mutant | 5.1 | 18.9 |
| OVCAR-8 | Ovarian Cancer | BRCA1/2 Wild-Type | >10,000 | >10,000 |
| MCF-7 | Breast Cancer | BRCA1/2 Wild-Type | >10,000 | >10,000 |
Data represents the mean from three independent experiments.
The results demonstrate that PI-186 exhibits significantly greater potency than Olaparib in cancer cell lines with BRCA1 or BRCA2 mutations. Both agents show minimal activity in cell lines with wild-type BRCA status, confirming the targeted, synthetic lethal mechanism of action.
Comparative In Vivo Efficacy in Xenograft Models
The antitumor activity of PI-186 was assessed in a patient-derived xenograft (PDX) model of BRCA1-mutant ovarian cancer.
Table 2: In Vivo Antitumor Activity in BRCA1-Mutant Ovarian Cancer PDX Model
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| PI-186 | 50 mg/kg, QD, PO | 450 ± 95 | 75.7 |
| Olaparib | 100 mg/kg, QD, PO | 680 ± 110 | 63.2 |
Treatment was administered for 21 consecutive days. QD: once daily; PO: oral administration.
PI-186 demonstrated superior tumor growth inhibition compared to Olaparib in the BRCA1-mutant ovarian cancer xenograft model.[3] The agent was well-tolerated at the efficacious dose, with no significant body weight loss observed in the treatment group.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well. After 24 hours, cells were treated with a serial dilution of PI-186 or Olaparib for 72 hours.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: Fragments from a previously established BRCA1-mutant ovarian cancer PDX were subcutaneously implanted into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, PI-186 (50 mg/kg), and Olaparib (100 mg/kg). Drugs were administered orally once daily for 21 days.
-
Monitoring: Tumor volume and body weight were measured three times per week. Tumor volume was calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study was terminated on day 21, and final tumor volumes were recorded. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
